2-Methyl-2-sulfopropanoylchloride
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Overview
Description
2-Methyl-2-sulfopropanoylchloride is an organic compound with the molecular formula C4H7ClO2S. It is a derivative of propanoyl chloride, where a methyl group and a sulfonic acid group are attached to the second carbon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-sulfopropanoylchloride typically involves the chlorination of 2-methyl-2-sulfopropanoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions usually include:
Temperature: The reaction is conducted at room temperature or slightly elevated temperatures.
Solvent: Anhydrous solvents such as dichloromethane or chloroform are used to dissolve the reactants.
Duration: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems allow for the continuous addition of reactants and removal of products, improving efficiency and yield.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-sulfopropanoylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-2-sulfopropanoic acid and hydrochloric acid.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze certain reactions.
Solvents: Anhydrous solvents like dichloromethane or chloroform are preferred to prevent hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include amides, esters, or thioesters.
Hydrolysis Product: The primary product of hydrolysis is 2-methyl-2-sulfopropanoic acid.
Scientific Research Applications
2-Methyl-2-sulfopropanoylchloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, for research purposes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-2-sulfopropanoylchloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Propanoyl Chloride: A simpler acyl chloride without the methyl and sulfonic acid groups.
2-Methylpropanoyl Chloride: Similar structure but lacks the sulfonic acid group.
2-Acrylamido-2-methylpropane Sulfonic Acid: Contains a similar sulfonic acid group but has different functional groups.
Uniqueness
2-Methyl-2-sulfopropanoylchloride is unique due to the presence of both a methyl group and a sulfonic acid group on the same carbon atom. This combination imparts distinct reactivity and properties, making it valuable in specific chemical synthesis applications.
Properties
Molecular Formula |
C4H7ClO4S |
---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-chloro-2-methyl-1-oxopropane-2-sulfonic acid |
InChI |
InChI=1S/C4H7ClO4S/c1-4(2,3(5)6)10(7,8)9/h1-2H3,(H,7,8,9) |
InChI Key |
ZBGYAWHTYSRVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)Cl)S(=O)(=O)O |
Origin of Product |
United States |
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